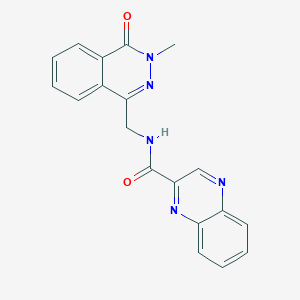

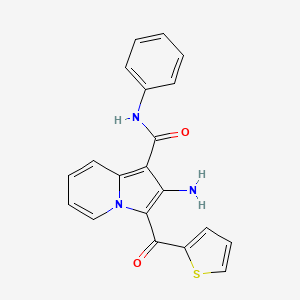

![molecular formula C24H18N4O2S2 B2421859 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide CAS No. 864859-49-4](/img/structure/B2421859.png)

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One approach involves the use of conventional multistep processes . Another approach involves one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings . This structure contains electron-rich heteroatoms, nitrogen and sulfur .

Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Microbial Studies

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide is involved in the synthesis of new pyridine derivatives. These compounds have been screened for their antibacterial and antifungal activities, indicating their potential use in microbial studies and possible applications in developing antimicrobial agents (Patel & Agravat, 2007).

Anticancer Potential

Studies have examined the structure-activity relationships of derivatives of this compound, particularly in the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. This research is significant in the development of anticancer therapies, as these compounds have shown efficacy in vitro and in vivo, offering insights into new treatments for cancer (Stec et al., 2011).

Development of Novel Compounds

The compound has been used in the development of new chemical entities with diverse biological activities. Research includes the synthesis of new pyridine derivatives with considerable antimicrobial activity, highlighting its role in advancing novel pharmaceutical agents (Patel & Agravat, 2009).

Biological Activities

Research on the compound includes exploring its biological activities, particularly in the synthesis of various 2-hydrazinobenzothiazole derivatives. These studies contribute to understanding the compound's role in biological systems and potential therapeutic applications (Badahdah, Hamid, & Noureddin, 2015).

Antitumor and Antimicrobial Applications

The compound is integral in synthesizing new derivatives with antitumor and antimicrobial effects. This includes the development of various thieno[2,3-b]pyridines and pyrimidino[4′,5′:4,5]thieno[2,3-b]-pyridines with potential applications in cancer treatment and infection control (Abdelhamid et al., 2008).

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the retrieved literature, benzothiazole derivatives are generally known for their high biological and pharmacological activity . They are often used in drug design due to their ability to interact with various biological targets .

Direcciones Futuras

Benzothiazole derivatives, including “N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide”, have potential for further development due to their high biological and pharmacological activity . They can be used as building blocks for the synthesis of a wide variety of aromatic azoles, which can be used in drug design . Future research could focus on exploring their biological activity further and developing new synthetic approaches .

Propiedades

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2S2/c1-14(29)28-11-10-17-20(13-28)32-24(27-22(30)16-8-6-15(12-25)7-9-16)21(17)23-26-18-4-2-3-5-19(18)31-23/h2-9H,10-11,13H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDQPITZRVWZFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

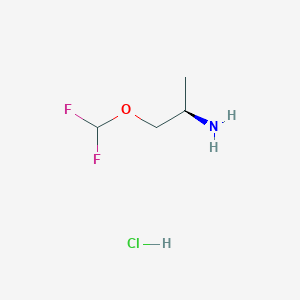

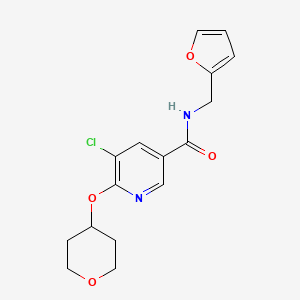

![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)

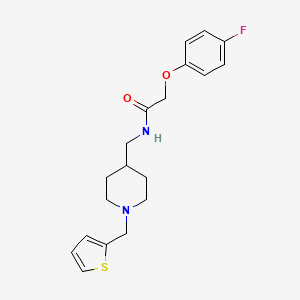

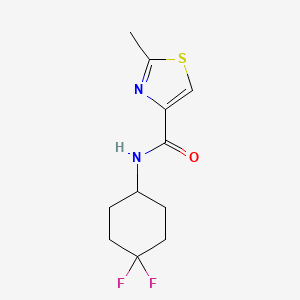

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)

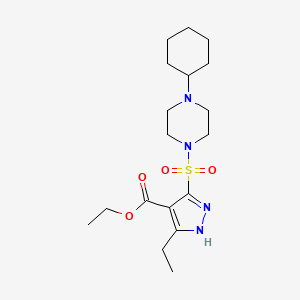

![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)

![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)

![[N'-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2421797.png)